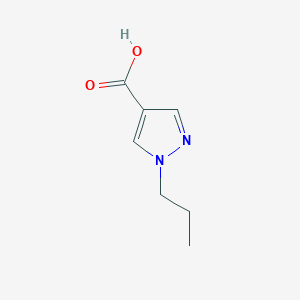

1-Propyl-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQMAVVBCYNBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of 1-Propyl-1H-pyrazole-4-carboxylic Acid Scaffolds: A New Frontier in Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the burgeoning therapeutic potential of a specific, yet profoundly significant, pyrazole scaffold: 1-Propyl-1H-pyrazole-4-carboxylic acid . While the broader pyrazole family has yielded numerous clinical successes, the strategic incorporation of a propyl group at the N1 position of the pyrazole ring, in conjunction with a carboxylic acid moiety at the C4 position, has unlocked a new dimension of therapeutic targeting. This guide will provide an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of this scaffold, with a particular focus on its remarkable selectivity as an agonist for Estrogen Receptor Alpha (ERα). We will further explore its potential in oncology and inflammatory diseases, providing detailed experimental protocols and structure-activity relationship (SAR) insights to empower researchers in this exciting field.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the five-membered pyrazole ring stands out for its remarkable versatility.[1] The presence of two adjacent nitrogen atoms imparts unique physicochemical properties, enabling pyrazole-containing molecules to engage with a wide range of biological targets.[2] This has led to the development of blockbuster drugs across various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antivirals.[3] The 1-Propyl-1H-pyrazole-4-carboxylic acid core represents a strategic evolution of this privileged scaffold, offering a unique combination of structural features that can be exploited for highly specific pharmacological interventions.

Synthetic Pathways to 1-Propyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives

The synthesis of the 1-Propyl-1H-pyrazole-4-carboxylic acid scaffold is a multi-step process that offers flexibility for the introduction of various substituents, allowing for the fine-tuning of biological activity. A common and effective strategy involves a two-step sequence: Vilsmeier-Haack formylation followed by oxidation.

Step 1: Vilsmeier-Haack Formylation for the Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic systems.[4][5] In this context, the reaction of a suitable hydrazone with the Vilsmeier reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) leads to the formation of the corresponding pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde

Materials:

-

Propylhydrazine

-

Appropriate ketone (e.g., acetophenone for a 3-phenyl derivative)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Crushed ice

-

Sodium hydroxide solution (dilute)

-

Ethyl acetate

-

Petroleum ether

-

Standard laboratory glassware and purification apparatus (e.g., flash column chromatography)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve the starting ketone (1.0 mmol) in a suitable solvent like ethanol. Add propylhydrazine (1.0 mmol) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

-

Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (4 mL) in an ice bath. Add POCl₃ (3.0 mmol) dropwise with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Cyclization and Formylation: Dissolve the crude hydrazone (1.0 mmol) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80°C for 4-6 hours.[3]

-

Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms. Filter the solid, wash it with water, and dry it. The crude 1-Propyl-1H-pyrazole-4-carbaldehyde can be purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[3]

Step 2: Oxidation to 1-Propyl-1H-pyrazole-4-carboxylic Acid

The pyrazole-4-carbaldehyde intermediate is then oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, with potassium permanganate or vanadium catalysts in the presence of hydrogen peroxide being effective options.[6][7]

Experimental Protocol: Oxidation of 1-Propyl-1H-pyrazole-4-carbaldehyde

Materials:

-

1-Propyl-1H-pyrazole-4-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sulfuric acid (dilute)

-

Sodium bisulfite solution

-

Standard laboratory glassware for oxidation and work-up

Procedure:

-

Oxidation: In a round-bottom flask, suspend 1-Propyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in a mixture of water and pyridine.[6] While stirring vigorously, add a solution of potassium permanganate (approximately 2.0 mmol) in water dropwise. The reaction is exothermic and should be controlled with an ice bath if necessary. Stir the mixture at room temperature until the purple color of the permanganate disappears.

-

Work-up: Acidify the reaction mixture with dilute sulfuric acid. Add a saturated solution of sodium bisulfite to quench any excess permanganate and dissolve the manganese dioxide precipitate.

-

Isolation: The resulting solution can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-Propyl-1H-pyrazole-4-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure carboxylic acid.

Caption: Synthetic workflow for 1-Propyl-1H-pyrazole-4-carboxylic acid.

Therapeutic Potential: A Focus on Estrogen Receptor Alpha Agonism

The most compelling therapeutic potential of the 1-Propyl-1H-pyrazole-4-carboxylic acid scaffold lies in its ability to generate highly selective agonists for Estrogen Receptor Alpha (ERα).

Mechanism of Action: Selective ERα Modulation

Estrogen receptors, ERα and ERβ, are members of the nuclear receptor superfamily and play crucial roles in a multitude of physiological processes. Dysregulation of ER signaling is implicated in various diseases, including breast cancer, osteoporosis, and cardiovascular disease. The development of subtype-selective ER modulators is a key goal in medicinal chemistry to achieve targeted therapeutic effects with reduced side effects.

Research has shown that the substitution pattern on the pyrazole ring is critical for ER binding affinity and selectivity. Notably, a C4-propyl substituent has been identified as optimal for enhancing both affinity and selectivity for ERα.[8] A prime example is Propyl Pyrazole Triol (PPT) , a synthetic, nonsteroidal agonist that exhibits a remarkable 400-fold selectivity for ERα over ERβ.[9] This high selectivity is attributed to specific interactions between the pyrazole core and the C4-propyl group with amino acid residues within the ligand-binding domain of ERα, where there are differences compared to ERβ.[8]

Caption: Workflow for an ERα luciferase reporter gene assay.

Estrogen Receptor Binding Assay

To determine the direct interaction of a compound with the estrogen receptor, a competitive binding assay is employed. This assay measures the ability of a test compound to displace a radiolabeled estrogen (e.g., ³H-estradiol) from the receptor.

Experimental Protocol: ERα Competitive Binding Assay

Materials:

-

Source of ERα (e.g., rat uterine cytosol or recombinant human ERα)

-

³H-17β-estradiol (radioligand)

-

Test compounds

-

Unlabeled 17β-estradiol (for determining non-specific binding)

-

Assay buffer

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a series of tubes, combine the ERα preparation, a fixed concentration of ³H-17β-estradiol, and varying concentrations of the test compound. Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 4°C) to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound and plot the data to determine the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand. [10]

Conclusion and Future Directions

The 1-Propyl-1H-pyrazole-4-carboxylic acid scaffold represents a highly promising platform for the development of novel, targeted therapeutics. Its demonstrated utility in generating selective ERα agonists has paved the way for new research avenues in hormone-related therapies, neuroprotection, and metabolic diseases. Furthermore, the inherent pharmacological versatility of the pyrazole ring, combined with the synthetic tractability of the carboxylic acid functional group, provides a fertile ground for the discovery of new anticancer and anti-inflammatory agents.

Future research should focus on:

-

Expansion of SAR studies: Synthesizing and evaluating a broader range of derivatives to further refine the structural requirements for optimal activity and selectivity for various targets.

-

In vivo evaluation: Progressing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of new targets: Screening libraries of 1-Propyl-1H-pyrazole-4-carboxylic acid derivatives against a wider panel of biological targets to uncover novel therapeutic opportunities.

The insights and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The 1-Propyl-1H-pyrazole-4-carboxylic acid scaffold, with its unique combination of properties, is poised to make a significant impact on the future of targeted medicine.

References

-

Al-Warhi, T., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 15(1), 15-32. [Link]

-

Sun, J., et al. (2002). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry, 45(21), 4669-4677. [Link]

-

Kontogiorgis, C. A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3439. [Link]

-

Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13. [Link]

-

Hu, C., Gao, Y., & Du, W. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical biology & drug design, 87(5), 673–679. [Link]

-

Request PDF. Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. [Link]

-

Chen, S., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(1), e950. [Link]

-

Al-Abd, A. M., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7789. [Link]

-

U.S. Environmental Protection Agency. (2009). Estrogen Receptor Binding Assay. [Link]

-

Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(5), 779–788. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

-

Guma, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Guma, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Request PDF. Antagonists selective for estrogen receptor alpha. [Link]

-

SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

-

Lundholm, L., et al. (2008). The estrogen receptor α-selective agonist propyl pyrazole triol improves glucose tolerance in ob/ob mice; potential molecular mechanisms. Journal of Endocrinology, 199(2), 275-286. [Link]

-

Wikipedia. Propylpyrazoletriol. [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1200. [Link]

- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

Fiori, L., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(21), 9676–9694. [Link]

-

ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5... [Link]

-

LibreTexts. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

Sources

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Methodological & Application

Application Notes & Protocols: Activating 1-Propyl-1H-pyrazole-4-carboxylic Acid for Amide Bond Formation

Introduction: The Critical Role of Carboxylic Acid Activation

1-Propyl-1H-pyrazole-4-carboxylic acid is a versatile building block in medicinal chemistry and drug development, with its pyrazole core being a privileged scaffold in numerous pharmacologically active agents.[1][2] The carboxylic acid moiety serves as a key handle for derivatization, most commonly through the formation of amide bonds to couple with various amine-containing fragments. However, the direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires the "activation" of the carboxylic acid.[3][4] This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine.[3][4]

The choice of activating reagent is paramount for a successful coupling reaction, directly influencing reaction efficiency, yield, and the preservation of stereochemical integrity, especially when dealing with chiral amines.[5][6] This guide provides a detailed overview of the most effective reagents for activating 1-Propyl-1H-pyrazole-4-carboxylic acid, complete with mechanistic insights and step-by-step protocols tailored for researchers and drug development professionals.

Choosing Your Activation Strategy: A Comparative Overview

Several classes of reagents are available for carboxylic acid activation, each with its own advantages and considerations. The selection of an appropriate reagent depends on factors such as the steric and electronic properties of the coupling partners, desired reaction conditions, and the presence of other functional groups. For 1-Propyl-1H-pyrazole-4-carboxylic acid, three primary strategies are recommended:

-

Uronium/Aminium Salt-Based Reagents (e.g., HATU): These are among the most powerful and reliable coupling reagents, particularly for challenging or sterically hindered substrates.[7][8]

-

Carbodiimide-Based Reagents (e.g., EDC with HOBt): A widely used, cost-effective, and versatile method suitable for a broad range of applications.[9][10]

-

Acyl Halide Formation (e.g., with SOCl₂): A classic and highly effective method that generates a very reactive acyl chloride intermediate.[11][12]

The following table summarizes the key characteristics of these recommended activating reagents:

| Reagent System | Key Advantages | Common Solvents | Typical Reaction Time | Byproducts |

| HATU / DIPEA | High efficiency, fast reaction rates, low racemization, effective for hindered substrates.[7][8] | DMF, NMP | 1-4 hours | Tetramethylurea (soluble) |

| EDC / HOBt | Water-soluble byproducts, mild conditions, cost-effective.[3][9] | DCM, DMF, ACN | 4-24 hours | EDC-urea (water-soluble), HOBt |

| SOCl₂ | Highly reactive intermediate, volatile byproducts, cost-effective.[11][12] | Toluene, DCM, neat | 1-3 hours | SO₂, HCl (gaseous) |

Protocol 1: High-Efficiency Amide Coupling using HATU

Theory and Mechanism:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent that offers exceptional performance in amide bond formation.[8] The activation process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyluronium intermediate.[7] This intermediate is then rapidly converted to a more stable OAt-active ester, which readily reacts with the amine nucleophile to yield the desired amide.[13][14] The 7-azabenzotriazole (HOAt) moiety is crucial as it stabilizes the intermediate, accelerates the coupling reaction, and significantly suppresses racemization.[7][8]

Workflow for HATU-Mediated Activation and Coupling:

Caption: Workflow for HATU activation and subsequent amidation.

Detailed Experimental Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in anhydrous dimethylformamide (DMF) (0.1-0.5 M).

-

Reagent Addition: Add HATU (1.1-1.2 eq) to the solution, followed by the amine (1.0-1.1 eq).

-

Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Theory and Mechanism:

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be unstable and may rearrange to a non-reactive N-acylurea byproduct. To prevent this and enhance coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly used.[3][9] HOBt traps the O-acylisourea intermediate to form a more stable HOBt-active ester, which is less susceptible to side reactions and more reactive towards the amine.[9][15] The primary advantage of this method is the water solubility of the EDC reagent and its urea byproduct, which simplifies purification through aqueous work-up.[10]

Mechanism of EDC/HOBt Activation:

Caption: EDC/HOBt activation pathway to form an amide.

Detailed Experimental Protocol:

-

Preparation: To a round-bottom flask, add 1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq), HOBt (1.1-1.2 eq), and the amine (1.0 eq).

-

Dissolution: Dissolve the mixture in an appropriate anhydrous solvent such as dichloromethane (DCM) or DMF (0.1-0.5 M).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

EDC Addition: Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the stirred solution. If the amine is used as a hydrochloride salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) is required.[16]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: If using DCM, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an extractive work-up as described in the HATU protocol.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Activation via Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

Theory and Mechanism:

For robust substrates, conversion of the carboxylic acid to a highly reactive acyl chloride is a powerful and cost-effective activation strategy.[17] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[18] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[11][12] The escape of these gases drives the reaction to completion.[11] A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent.[11] The resulting acyl chloride is highly electrophilic and reacts readily with amines to form the amide bond.

Acyl Chloride Formation and Subsequent Amidation:

Caption: Two-step process of acyl chloride formation and amidation.

Detailed Experimental Protocol:

Step A: Formation of 1-Propyl-1H-pyrazole-4-carbonyl chloride

-

Preparation: In a fume hood, add 1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

-

Reagent Addition: Add thionyl chloride (2.0-5.0 eq), either neat or in a solvent like toluene. Add one drop of DMF as a catalyst.[11]

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to protect the pump). The resulting crude acyl chloride is often used directly in the next step without further purification.

Step B: Amide Formation

-

Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1-1.5 eq) in an anhydrous solvent like DCM in a separate flask, and cool to 0 °C.

-

Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Self-Validation and Trustworthiness

Each protocol described is a self-validating system. The progress of each reaction should be meticulously monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for real-time assessment of the consumption of starting materials and the formation of the desired product, ensuring that the reaction has proceeded to completion before initiating work-up. The formation of known byproducts (e.g., EDC-urea, N-acylurea) can also be monitored to troubleshoot and optimize reaction conditions. Successful synthesis is ultimately confirmed by structural elucidation of the purified product using techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.

- Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Medicinal Research Reviews, 22(3), 227-256.

- ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2.

- Khatun, N., & Pathak, D. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1120-1130.

- ChemicalBook. (2024). HATU:a third-generation coupling reagent.

- Wikipedia. (n.d.). HATU.

- University of Calgary. (n.d.). Ch19: RCO2H to RCOCl.

- Khatun, N., & Pathak, D. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS - AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5).

- Subramanian, V., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(43), 5946-5949.

- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

- BenchChem. (n.d.). An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.

- BenchChem. (n.d.). 1-Propyl-1H-pyrazole-4-carboxylic acid | CAS 849612-71-1.

- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

- Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.

- Bruner, S. D. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry, 289(49), 33796-33803.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Gissot, A., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1136-1140.

- Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.

- Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(4), 439-452.

- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?.

- Oakwood Chemical. (n.d.). 3-Amino-pyrazole-4-carboxylic acid amide.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Senturk, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.

- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.

- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5....

- Gomaa, M. S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(12), 2795.

Sources

- 1. 1-Propyl-1H-pyrazole-4-carboxylic acid|CAS 849612-71-1 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. nbinno.com [nbinno.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. reactionweb.io [reactionweb.io]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. HATU - Wikipedia [en.wikipedia.org]

- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hepatochem.com [hepatochem.com]

- 18. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

Application Notes & Protocols: 1-Propyl-1H-pyrazole-4-carboxylic acid in the Synthesis of Metal-Organic Frameworks for Advanced Drug Delivery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Propyl-1H-pyrazole-4-carboxylic acid as a versatile organic linker for the synthesis of innovative Metal-Organic Frameworks (MOFs). The protocols and insights detailed herein are designed to facilitate the development of novel MOF-based platforms for controlled drug delivery applications.

Introduction: The Strategic Advantage of 1-Propyl-1H-pyrazole-4-carboxylic acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. Their high porosity, tunable pore size, and functionalizable nature make them exceptional candidates for a variety of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2][3] The choice of the organic linker is paramount as it dictates the structural and chemical properties of the resulting MOF.

1-Propyl-1H-pyrazole-4-carboxylic acid is a bifunctional organic compound featuring a pyrazole ring and a carboxylic acid group.[4] This unique structure offers several advantages for MOF synthesis:

-

Versatile Coordination: The pyrazole ring provides additional coordination sites through its nitrogen atoms, enabling the formation of diverse and robust MOF architectures.[5][6] The carboxylate group readily coordinates with metal ions, forming the primary structural linkages of the framework.

-

Enhanced Stability: Pyrazolate-based MOFs have demonstrated exceptional chemical and thermal stability, a critical attribute for drug delivery systems that must remain intact in physiological environments.[3][7]

-

Tunable Properties: The propyl group attached to the pyrazole ring introduces hydrophobicity to the linker, which can influence the MOF's interaction with drug molecules and its behavior in aqueous media. This functional group can be modified to fine-tune the drug loading and release kinetics.

These characteristics position 1-Propyl-1H-pyrazole-4-carboxylic acid as a compelling building block for designing next-generation MOFs for sophisticated drug delivery systems.[8][9]

Synthesis of 1-Propyl-1H-pyrazole-4-carboxylic acid

The synthesis of the linker itself is a crucial first step. While several methods exist for the synthesis of pyrazole derivatives, a common and effective approach involves a multi-step process.[10][11][12] A generalized synthetic route is outlined below. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles to produce pyrazole-4-carbaldehyde precursors, which can then be oxidized to the corresponding carboxylic acid.[4]

Note: This is a representative synthesis. Researchers should consult detailed synthetic organic chemistry literature for precise, optimized protocols.

Protocol for the Solvothermal Synthesis of a Zn-based MOF using 1-Propyl-1H-pyrazole-4-carboxylic acid

This protocol details the solvothermal synthesis of a hypothetical zinc-based MOF, designated here as Zn-PPCA (Zinc-Propyl-Pyrazole-Carboxylic Acid), for potential drug delivery applications. Zinc is chosen as the metal node due to its biocompatibility and versatile coordination chemistry.[8]

Materials and Reagents

-

1-Propyl-1H-pyrazole-4-carboxylic acid (Ligand)

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Ethanol (Solvent for washing)

-

Chloroform (Solvent for activation)

-

Glass vials (10 mL or 20 mL) with Teflon-lined screw caps

-

Oven or heating block

-

Centrifuge

-

Ultrasonic bath

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a typical synthesis, dissolve 0.1 mmol of 1-Propyl-1H-pyrazole-4-carboxylic acid (15.42 mg) and 0.1 mmol of Zinc Nitrate Hexahydrate (29.75 mg) in 10 mL of DMF in a 20 mL glass vial.

-

Rationale: The 1:1 molar ratio of ligand to metal is a common starting point for MOF synthesis. DMF is a high-boiling point polar aprotic solvent that effectively dissolves the reactants and facilitates the formation of the MOF crystals.

-

-

Sonication and Sealing: Briefly sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity of the solution.

-

Solvothermal Reaction: Securely cap the vial and place it in a preheated oven or heating block at 100-120 °C for 24-48 hours.

-

Rationale: The elevated temperature and pressure of the solvothermal method promote the deprotonation of the carboxylic acid and the coordination of the ligand to the metal ions, leading to the crystallization of the MOF. The reaction time can be optimized to control crystal size and yield.

-

-

Cooling and Crystal Collection: After the reaction is complete, allow the vial to cool slowly to room temperature. Colorless, crystalline precipitates of the Zn-PPCA MOF should be visible.

-

Washing and Purification: Carefully decant the supernatant. Add 10 mL of fresh DMF to the vial, cap it, and sonicate for 15 minutes to wash the crystals. Centrifuge the mixture and decant the DMF. Repeat this washing step three times.

-

Rationale: Washing with fresh DMF removes any unreacted starting materials and impurities trapped within the pores of the MOF.

-

-

Solvent Exchange: After the final DMF wash, add 10 mL of ethanol and sonicate for 30 minutes. Repeat the centrifugation and decanting process. Perform this ethanol wash three times.

-

Rationale: Ethanol is used as an intermediate solvent to facilitate the removal of the high-boiling point DMF.

-

-

Activation: Following the ethanol washes, perform a solvent exchange with a low-boiling point solvent like chloroform. Add 10 mL of chloroform, sonicate for 30 minutes, and decant. Repeat this step three times. After the final wash, decant the chloroform and dry the MOF sample under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours.

-

Rationale: This activation step is critical for removing the solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption or drug loading.

-

Workflow Diagram for Zn-PPCA MOF Synthesis

Caption: Workflow for the solvothermal synthesis of Zn-PPCA MOF.

Physicochemical Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, structure, and porosity of the Zn-PPCA MOF.

| Characterization Technique | Purpose |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise 3D atomic arrangement, crystal structure, and pore geometry of the MOF. This is the definitive method for structural elucidation.[13] |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity and crystallinity of the bulk MOF sample. The experimental PXRD pattern should match the simulated pattern from SCXRD data.[13] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose. This is crucial for understanding the operational limits of the material.[13] |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the activated MOF using nitrogen adsorption-desorption isotherms. High surface area is a key indicator of a porous material suitable for drug loading.[13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center and the presence of the pyrazole ring in the final MOF structure. |

Application in Drug Delivery: Loading and Release Protocol

The high porosity and tunable surface chemistry of Zn-PPCA make it a promising candidate for a drug delivery vehicle.[2][8][9][14]

Protocol for Drug Loading (e.g., with 5-Fluorouracil)

-

Prepare Drug Solution: Prepare a stock solution of the desired drug (e.g., 5-Fluorouracil, a common anticancer drug) in a suitable solvent (e.g., methanol or a buffered aqueous solution).

-

Incubation: Immerse a known amount of activated Zn-PPCA MOF in the drug solution.

-

Agitation: Gently agitate the mixture at room temperature for 24-48 hours to facilitate the diffusion of the drug molecules into the MOF pores.

-

Separation and Washing: Centrifuge the mixture to separate the drug-loaded MOF. Wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface.

-

Quantification of Loading: The amount of loaded drug can be determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy or HPLC.

Protocol for In Vitro Drug Release

-

Release Medium: Prepare a simulated physiological fluid, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Incubation: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.

-

Sampling: At predetermined time intervals, take aliquots of the release medium.

-

Analysis: Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.

-

Data Analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.

Conceptual Diagram of Drug Loading and Release

Caption: Conceptual overview of drug loading and release from a MOF.

Conclusion and Future Perspectives

1-Propyl-1H-pyrazole-4-carboxylic acid is a highly promising organic linker for the development of robust and functional MOFs. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and evaluation of such MOFs for drug delivery applications. The inherent tunability of this linker, through modification of the alkyl chain or functionalization of the pyrazole ring, opens up vast possibilities for creating MOFs with tailored drug loading capacities, release profiles, and stimuli-responsive behaviors. Future research in this area will likely focus on in vivo studies to assess the biocompatibility, pharmacokinetics, and therapeutic efficacy of these novel MOF-based drug delivery systems.

References

- Nanoscaled Zinc Pyrazolate Metal-Organic Frameworks as Drug-Delivery Systems. (2016). PubMed Central.

- 1-Propyl-1H-pyrazole-4-carboxylic acid | CAS 849612-71-1. Benchchem.

- Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characteriz

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.

- Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. (2022). MDPI.

- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.

- Importance of pyrazole carboxylic acid in MOFs preparation.

- Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties.

- 1-propyl-1h-pyrazole-4-carboxylic acid (C7H10N2O2). PubChemLite.

- Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria.

- 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. EPA.

- Applications of MOFs in Drug Delivery. (2023). Highlights in Science, Engineering and Technology.

- 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials.

- Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing).

- Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). PMC.

- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic

- Pyrazole synthesis. Organic Chemistry Portal.

- Synthesis of pyrazole carboxylic acid intermediate 5...

- Highly Hydrophobic Isoreticular Porous Metal–Organic Frameworks for the Capture of Harmful Volatile Organic Compounds. (2013). Universidad de Granada.

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.

- Physiochemical characterization of metal organic framework m

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2025).

- Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. PubChem - NIH.

- 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted m

- Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.

- A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogen

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Propyl-1H-pyrazole-4-carboxylic acid|CAS 849612-71-1 [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 8. Nanoscaled Zinc Pyrazolate Metal-Organic Frameworks as Drug-Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drpress.org [drpress.org]

- 10. sid.ir [sid.ir]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Strategic Functionalization of 1-Propyl-1H-pyrazole-4-carboxylic acid

Abstract: This document provides a comprehensive technical guide for the chemical modification of 1-propyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in modern drug discovery and materials science.[1][2] We move beyond simple procedural lists to explore the underlying chemical principles that govern its reactivity. Detailed, field-tested protocols are provided for high-yield modifications at its two primary reactive centers: the C4-carboxylic acid moiety and the C5-position of the pyrazole core. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the synthesis of novel chemical entities.

Strategic Overview: Reactivity and Functionalization Sites

1-Propyl-1H-pyrazole-4-carboxylic acid (MW: 154.17 g/mol ) offers two distinct and orthogonal sites for chemical elaboration, which is a key advantage in the design of complex molecules.[1] The choice of reaction conditions dictates which site is modified, allowing for a stepwise and controlled construction of derivatives.

-

The Carboxylic Acid (C4): This is the most accessible functional group. Its reactivity is dominated by classic transformations such as amide bond formation, esterification, and reduction. These reactions are generally high-yielding and tolerant of a wide range of substrates.

-

The Pyrazole Ring (C3, C5): The pyrazole ring is an electron-rich aromatic system. In an unsubstituted pyrazole, the C4 position is the most nucleophilic and therefore most susceptible to electrophilic substitution.[3][4][5] However, in the title compound, this position is already occupied by the deactivating carboxylic acid group. This directs our attention to the C3 and C5 positions for further functionalization, primarily through modern synthetic methods like directed C-H activation or halogenation followed by cross-coupling.[6][7]

The following diagram illustrates the primary functionalization pathways available for this scaffold.

Figure 1: Key functionalization pathways for 1-propyl-1H-pyrazole-4-carboxylic acid.

Functionalization of the C4-Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide array of functionalities, most notably through the formation of amides and esters.

Amide Bond Formation: The Gateway to Bioactive Scaffolds

The creation of pyrazole carboxamides is a cornerstone of modern medicinal chemistry, with numerous commercial fungicides and pharmaceuticals featuring this linkage.[8][9] The direct reaction between the carboxylic acid and an amine is inefficient due to acid-base neutralization.[10] Therefore, activation of the carboxylic acid is required. We present two robust protocols: one using a modern peptide coupling reagent and a classic acid chloride approach.

The choice of coupling reagent is critical and depends on the substrate's sensitivity, desired purity profile, and cost.

| Coupling Strategy | Activating Reagent(s) | Key Advantages | Key Considerations |

| Peptide Coupling | HATU, HBTU, EDC/HOBt | High yields, mild conditions, low racemization risk for chiral amines, one-pot procedure. | Higher reagent cost, requires purification to remove byproducts (e.g., HOBt, ureas). |

| Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Low-cost reagents, highly reactive intermediate, simple purification if product precipitates. | Two-step procedure, harsh conditions (heat), generates HCl, sensitive functional groups may not be tolerated. |

The general workflow for amide coupling involves an initial activation step to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Figure 2: Generalized workflow for the synthesis of pyrazole carboxamides.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for sensitive substrates and when high purity is paramount. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that generates a water-soluble urea byproduct, simplifying purification.

Materials:

-

1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Desired amine (primary or secondary, 1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF (approx. 0.2 M concentration).

-

Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 5 minutes.

-

Add HATU (1.2 eq) in one portion. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization, depending on its physical properties.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Esterification

Ester derivatives are valuable for modulating properties like solubility and cell permeability, or as intermediates for further reactions.[1]

Protocol 2: Acid-Catalyzed Fischer Esterification

This classic method is effective for producing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used as the solvent.

Materials:

-

1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Desired alcohol (e.g., Methanol, Ethanol) (serves as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

Procedure:

-

Suspend 1-propyl-1H-pyrazole-4-carboxylic acid in an excess of the desired alcohol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add the catalytic amount of concentrated H₂SO₄ dropwise.

-

Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution to neutralize the acid catalyst. Then, wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

-

Purification: Purify via silica gel chromatography if necessary.

Functionalization of the Pyrazole Ring

With the C4 position blocked, functionalization of the pyrazole ring requires methods that can activate the C-H bonds at the C3 or C5 positions. A highly effective strategy is electrophilic halogenation, which installs a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

Protocol 3: Electrophilic Iodination at C5

This protocol introduces an iodine atom at the C5 position, creating a substrate primed for cross-coupling. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.

Materials:

-

1-Propyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

Acetonitrile (ACN)

Procedure:

-

In a flask protected from light, dissolve 1-propyl-1H-pyrazole-4-carboxylic acid in acetonitrile.

-

Add N-Iodosuccinimide (NIS) in one portion.

-

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

-

Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and iodine. Wash again with brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate.

-

Purification: The resulting 1-propyl-5-iodo-1H-pyrazole-4-carboxylic acid can be purified by column chromatography.

C5-Arylation via Suzuki Cross-Coupling

The iodo-pyrazole generated in Protocol 3 is an excellent substrate for Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond with a wide variety of boronic acids.[6] This two-step sequence is a powerful method for accessing highly decorated pyrazole derivatives.

Figure 3: Workflow for the synthesis of C5-aryl pyrazole derivatives.

Protocol 4: Suzuki Coupling of 5-Iodo-Pyrazole

Materials:

-

1-Propyl-5-iodo-1H-pyrazole-4-carboxylic acid (from Protocol 3, 1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (5 mol%)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

Solvent mixture: Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

To a Schlenk flask, add the 5-iodo-pyrazole (1.0 eq), arylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~3-4, which protonates the carboxylic acid, making it extractable into the organic layer.

-

Separate the layers and extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the final compound by silica gel chromatography to obtain the desired 5-aryl-1-propyl-1H-pyrazole-4-carboxylic acid.

References

-

Routray, S., et al. (2021). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate. [Link]

-

Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Al-Sanea, M. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

-

AZC. (2018). PYRAZOLE. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

-

Abdel-Wahab, B. F., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 860–868. [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-19. [Link]

-

SID. (2015). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

-

Li, J., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 17, 2441–2449. [Link]

-

Sen, F. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

ResearchGate. Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. [Link]

-

RSC Publishing. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

- Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Kumar, V., & Khan, S. A. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 168–176. [Link]

-

Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(1), 1095–1105. [Link]

-

Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895–900. [Link]

Sources

- 1. 1-Propyl-1H-pyrazole-4-carboxylic acid|CAS 849612-71-1 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amide Synthesis [fishersci.co.uk]

scale-up synthesis of 1-Propyl-1H-pyrazole-4-carboxylic acid

An Application Note for the Scale-Up Synthesis of 1-Propyl-1H-pyrazole-4-carboxylic acid

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 1-Propyl-1H-pyrazole-4-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] The described methodology is designed for robustness and scalability, moving from laboratory-scale grams to multi-kilogram production. We detail a two-stage process commencing with the regioselective Knorr-type cyclocondensation to form the pyrazole core, followed by saponification. The rationale behind reagent selection, reaction parameter optimization, and critical scale-up considerations are discussed in depth to ensure process safety, efficiency, and product purity.

Introduction and Strategic Overview

1-Propyl-1H-pyrazole-4-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anti-inflammatory, anticancer, and herbicidal properties.[2][3] The efficient and cost-effective production of this intermediate is therefore a critical objective for research and development professionals.

This guide eschews a simple recitation of steps, instead focusing on the chemical logic and strategic decisions that underpin a successful scale-up campaign. Our selected synthetic strategy is based on the classic and highly reliable Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound.[4][5][6] This approach is favored for its high yields, predictable regioselectivity, and the ready availability of starting materials.

Retrosynthetic Analysis

The retrosynthetic approach for 1-Propyl-1H-pyrazole-4-carboxylic acid identifies propylhydrazine and a C4-dicarbonyl synthon as the key precursors. The carboxylic acid can be derived from a more stable ester functional group, which is introduced via the dicarbonyl component. This leads to the selection of Ethyl 1-propyl-1H-pyrazole-4-carboxylate as the penultimate intermediate.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanism

The selected forward synthesis proceeds in two distinct stages:

-

Stage 1: Cyclocondensation. Reaction of propylhydrazine with ethyl 2-formyl-3-oxobutanoate. The reaction proceeds via initial condensation of the more reactive hydrazine nitrogen onto the formyl group's carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

-

Stage 2: Saponification. Base-mediated hydrolysis of the ethyl ester intermediate to the corresponding carboxylate salt, followed by acidic work-up to yield the final carboxylic acid product.

Caption: Overall two-stage synthetic scheme.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Hydrazine derivatives are toxic and should be handled with extreme care.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |

| Propylhydrazine | 5039-61-2 | 74.12 | Commercial sources | Can be used as a solution or neat |

| Ethyl 2-formyl-3-oxobutanoate | 33142-24-4 | 158.15 | Commercial sources | Also known as ethyl α-formylacetoacetate[7] |

| Ethanol (200 proof) | 64-17-5 | 46.07 | Anhydrous grade | Reaction solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets or solution | Saponification reagent |

| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | Concentrated | For neutralization/acidification |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Extraction solvent |

| Brine (Saturated NaCl solution) | N/A | N/A | Lab prepared | For aqueous washes |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous powder | Drying agent |

Stage 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-4-carboxylate

This protocol is based on a 1.0 molar scale.

-

Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet.

-

Reagent Charging: Charge the reactor with ethyl 2-formyl-3-oxobutanoate (158.15 g, 1.0 mol) and anhydrous ethanol (2.0 L).

-

Inerting: Purge the reactor with nitrogen and maintain a slight positive pressure.

-

Propylhydrazine Addition: Begin stirring and add propylhydrazine (74.12 g, 1.0 mol) dropwise via an addition funnel over 30-45 minutes. An initial exotherm is expected; maintain the internal temperature below 40°C using the reactor jacket.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: To the resulting oil, add ethyl acetate (1.5 L) and deionized water (1.0 L). Transfer to a separatory funnel, shake, and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 500 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: The crude ester is often of sufficient purity (>95%) for the next step. If required, purification can be achieved by vacuum distillation.

Stage 2: Saponification to 1-Propyl-1H-pyrazole-4-carboxylic acid

-

Reactor Setup: Use the same 5 L reactor setup as in Stage 1.

-

Hydrolysis: Charge the reactor with the crude ethyl 1-propyl-1H-pyrazole-4-carboxylate (assuming 1.0 mol theoretical yield, 182.22 g) and a solution of sodium hydroxide (60.0 g, 1.5 mol, 1.5 equiv.) in deionized water (1.5 L).

-

Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring for 2-4 hours. The mixture should become homogeneous as the hydrolysis proceeds. Monitor for the disappearance of the starting ester by TLC or LC-MS.

-

Cooling and Filtration: Cool the reaction mixture to 10-15°C in an ice bath. If any unreacted starting material or non-polar impurities are present, perform a filtration or an extraction with a non-polar solvent like hexanes.

-

Acidification: Slowly add concentrated hydrochloric acid (approx. 125 mL, ~1.5 mol) to the stirred, cold solution. The pH should be adjusted to ~2-3. The product will precipitate as a white solid. Control the rate of addition to maintain the temperature below 25°C.

-

Isolation: Stir the resulting slurry in the cold for an additional 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold deionized water (2 x 500 mL) to remove inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Results

| Parameter | Stage 1: Ester Intermediate | Stage 2: Final Acid Product |

| Physical Form | Yellow to light brown oil | White to off-white crystalline solid |

| Expected Yield | 85-95% | 90-98% (from ester) |

| Overall Yield | - | 76-93% |

| Purity (by HPLC) | >95% | >98% |

| Molecular Formula | C₉H₁₄N₂O₂ | C₇H₁₀N₂O₂ |

| Molecular Weight | 182.22 g/mol | 154.17 g/mol [8] |

Scale-Up and Process Optimization

Transitioning from the bench to a pilot or manufacturing scale requires careful consideration of several factors to maintain safety, efficiency, and product quality.

Caption: Detailed workflow for the scale-up synthesis.

-

Heat Management: The initial reaction between propylhydrazine and the dicarbonyl is exothermic. On a large scale, the rate of addition must be carefully controlled and correlated with the reactor's cooling capacity to prevent a thermal runaway. A jacketed reactor with a reliable cooling system is essential.

-

Reagent Purity: The purity of the starting ethyl 2-formyl-3-oxobutanoate is critical. Impurities can lead to side reactions and complicate purification. It is recommended to verify the purity of each batch of starting material before use.

-

Work-up and Phase Separation: On a large scale, extractions can be slow due to the formation of emulsions. The use of brine washes helps to break emulsions. Adequate settling time should be allowed for clear phase separation in large reactors.

-

Precipitation Control: During the final acidification step, the rate of acid addition and the temperature directly impact the crystal size and morphology of the product. A slow, controlled addition at a low temperature generally yields a more easily filterable solid with higher purity.

-

Drying: Ensure the product is thoroughly dried to remove residual water and solvents, as this can affect the accuracy of weighing for subsequent reactions and long-term stability.

References

- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- Zhang, L., Li, G., Xing, E.-H., Liu, Y., Jin, C., Du, Z., Xu, Y., Zhang, D., & Gao, E.-Q. (2024). Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers. DOI:10.1039/D4QO00237G.

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.).

- Loro, C., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

- Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. (2002). PubMed.

- Poletto, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- Zhang, L., et al. (2024). Simple pyrazoles as efficient organocatalysts for alkyne–CO 2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers.

- Large‐scale synthesis of 1H‐pyrazole. (n.d.).

- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.).

- BenchChem. (n.d.). 1-Propyl-1H-pyrazole-4-carboxylic acid|CAS 849612-71-1.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020).

- Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. (n.d.).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025).

- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl

- Quickcompany. (n.d.).

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Recent Advances in the Synthesis of Pyrazole Deriv

- Protection and deprotection chemistry catalyzed by zirconium oxychloride octahydrate (ZrOCl2·8H2O). (2012). Taylor & Francis.

- 194 recent advances in the synthesis of new pyrazole deriv

- N-Propyl-1H-pyrazole-1-carboximidamide for the Synthesis of N. (n.d.).

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org.

- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.).

- Chemsrc. (2025).

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- 3 - Organic Syntheses Procedure. (n.d.).

- PubChem. (n.d.).

- PubChemLite. (n.d.). 1-propyl-1h-pyrazole-4-carboxylic acid (C7H10N2O2).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- BenchChem. (n.d.). Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers.

- Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). (n.d.).

- 5 - Organic Syntheses Procedure. (n.d.).

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.

- ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxylic acid synthesis.

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.).

- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. (2025).

- Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv.

- Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. (2017). PubMed.

Sources

- 1. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl 2-formyl-3-oxobutanoate | C7H10O4 | CID 14817199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 1-propyl-1h-pyrazole-4-carboxylic acid (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: 1-Propyl-1H-pyrazole-4-carboxylic Acid

The following technical guide serves as a specialized support resource for 1-Propyl-1H-pyrazole-4-carboxylic acid (CAS: 1152494-52-8).[1][2] It is designed to function as an interactive troubleshooting center, prioritizing field-proven purification strategies over theoretical lists.

Status: Active | Tier: Advanced Chemical Support | Molecule Class: N-Alkyl Heterocyclic Carboxylic Acid[1][2]

Molecule Profile & Solubility Data

Before initiating any purification, verify your target against these physicochemical parameters. Understanding the amphoteric nature of the pyrazole core combined with the carboxylic acid is critical for yield optimization.[2][3]

| Parameter | Specification | Technical Insight |

| Molecular Weight | 154.17 g/mol | Small molecule, prone to sublimation under high vac/heat.[1][2] |

| pKa (Acid) | ~3.8 – 4.2 (COOH) | Forms water-soluble carboxylate salts at pH > 8.[1][2][3] |

| pKa (Base) | ~2.5 (Pyrazole N) | Weakly basic.[1][2][3] Can form salts with strong mineral acids (HCl) at pH < 1.[1][2][3] |

| LogP | ~1.5 | Moderately lipophilic; extracts well into EtOAc/DCM when neutral.[2][3] |

| Solubility (Good) | DMSO, MeOH, EtOH, EtOAc | Soluble in most polar organic solvents.[1][3] |

| Solubility (Poor) | Water (Acidic), Hexanes | Precipitates from water at pH 2–3.[1][2][3] |

Primary Purification: The "pH Swing" Protocol

Applicability: Removal of non-acidic impurities (unreacted esters, alkyl halides) and inorganic salts.[2][3] Success Rate: >90% for standard synthesis crude.[2]